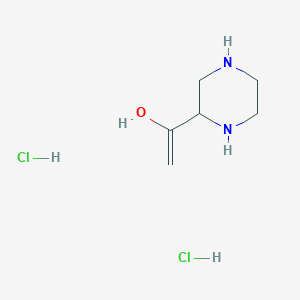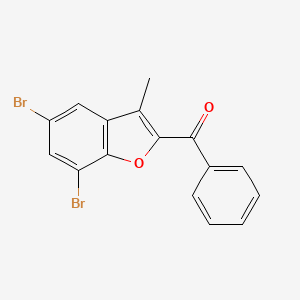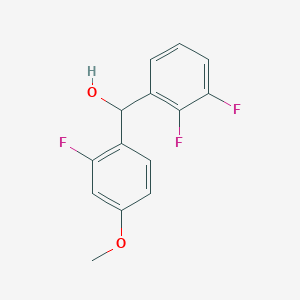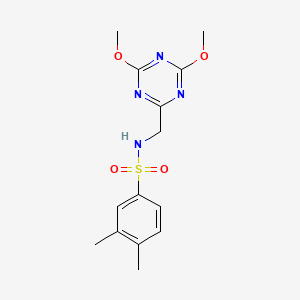
N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-3,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxy groups and a benzenesulfonamide moiety
科学研究应用
Chemistry
In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is used as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds, making it valuable in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, the compound’s ability to form stable amide bonds makes it useful in drug development. It can be used to synthesize peptide-based drugs with improved stability and bioavailability.
Industry
In industrial applications, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用机制
Target of Action
The primary target of the compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide interacts with its targets, the carboxylic acids, by forming an active ester . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . The resulting product is a carboxylic derivative .
Biochemical Pathways
The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is the amide coupling pathway . This pathway involves the formation of amides from carboxylic acids and amines . The compound acts as a reagent in this pathway, facilitating the formation of amides .
Result of Action
The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide’s action result in the formation of carboxylic derivatives . These derivatives can include amides, esters, and other carboxylic functional groups .
Action Environment
The action, efficacy, and stability of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide are influenced by environmental factors such as the presence of carboxylic acids and suitable nucleophiles . Additionally, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 3,4-dimethylbenzenesulfonamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
相似化合物的比较
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a triazine ring and a benzenesulfonamide moiety. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in different fields.
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-11(7-10(9)2)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGJLFADGKCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)
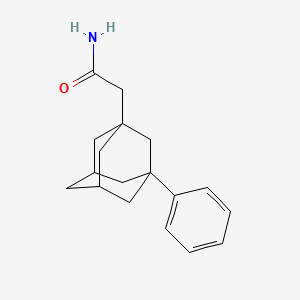
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)
![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2534447.png)
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
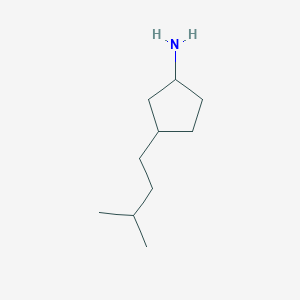
![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)
